(2,5-Dioxopyrrolidin-1-yl) 6-(3-Phenylpropanoylamino)hexanoat

Übersicht

Beschreibung

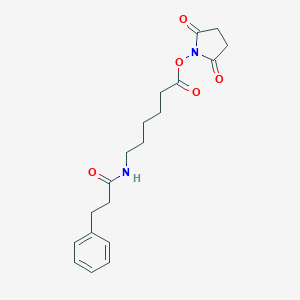

(2,5-Dioxopyrrolidin-1-yl) 6-(3-phenylpropanoylamino)hexanoate is a chemical compound with the molecular formula C19H24N2O5 and a molecular weight of 360.4 g/mol. This compound is known for its applications in various scientific fields, including chemistry, biology, and medicine.

Wissenschaftliche Forschungsanwendungen

(2,5-Dioxopyrrolidin-1-yl) 6-(3-phenylpropanoylamino)hexanoate has a wide range of scientific research applications:

Chemistry: It is used as a reagent in organic synthesis for the preparation of various derivatives and intermediates.

Biology: The compound is employed in biochemical studies to investigate enzyme-substrate interactions and protein modifications.

Industry: The compound is utilized in the production of specialty chemicals and materials with specific properties.

Wirkmechanismus

Target of Action

The primary target of this compound is calcium currents mediated by Cav 1.2 (L-type) channels . These channels play a crucial role in the regulation of calcium influx into cells, which is essential for various cellular functions including muscle contraction, neurotransmitter release, and gene expression.

Mode of Action

The compound interacts with its targets by inhibiting the calcium currents mediated by Cav 1.2 (L-type) channels . This inhibition results in a decrease in calcium influx into cells, which can affect various cellular processes that rely on calcium as a signaling molecule.

Pharmacokinetics

The compound has demonstrated high metabolic stability on human liver microsomes . It also shows negligible hepatotoxicity and relatively weak inhibition of CYP3A4, CYP2D6, and CYP2C9 isoforms of cytochrome P450, compared to reference compounds . These properties suggest that the compound may have good bioavailability and a favorable safety profile.

Result of Action

The compound has shown potent anticonvulsant activity in widely accepted animal seizure models, namely, the maximal electroshock (MES) test and the psychomotor 6 Hz (32 mA) seizure model in mice . It also proved effective in the formalin test of tonic pain, the capsaicin-induced pain model, and the oxaliplatin (OXPT)-induced neuropathic pain model in mice .

Vorbereitungsmethoden

The synthesis of (2,5-Dioxopyrrolidin-1-yl) 6-(3-phenylpropanoylamino)hexanoate typically involves the reaction of 6-aminohexanoic acid with 3-phenylpropanoic acid, followed by the formation of an amide bond. The resulting product is then reacted with 2,5-dioxopyrrolidin-1-yl to form the final compound. The reaction conditions often include the use of coupling agents such as N,N’-dicyclohexylcarbodiimide (DCC) and catalysts like 4-dimethylaminopyridine (DMAP) to facilitate the formation of the amide bond .

Analyse Chemischer Reaktionen

(2,5-Dioxopyrrolidin-1-yl) 6-(3-phenylpropanoylamino)hexanoate undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3), leading to the formation of carboxylic acids or ketones.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the formation of alcohols or amines.

Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles such as hydroxide ions (OH-) or amines (NH2-) replace specific functional groups.

Vergleich Mit ähnlichen Verbindungen

(2,5-Dioxopyrrolidin-1-yl) 6-(3-phenylpropanoylamino)hexanoate can be compared with other similar compounds, such as:

N-Benzyl-(2,5-dioxopyrrolidin-1-yl)propanamide: This compound has a similar structure and is used as a broad-spectrum anticonvulsant.

2,5-Dioxopyrrolidin-1-yl acrylate: Known for its use as a protein cross-linking agent.

Benzyl 2,5-dioxopyrrolidin-1-yl carbonate: Utilized in the synthesis of biologically active molecules.

These compounds share structural similarities but differ in their specific applications and biological activities, highlighting the uniqueness of (2,5-Dioxopyrrolidin-1-yl) 6-(3-phenylpropanoylamino)hexanoate.

Biologische Aktivität

N-Dihydrocinnamoylaminocaproic Acid, N-Hydroxysuccinimide Ester (CAS 334616-48-7) is a compound that combines a fatty acid derivative with an N-hydroxysuccinimide (NHS) ester functionality. This compound has garnered attention in biochemical research due to its potential applications in peptide synthesis, drug delivery systems, and as a biochemical probe in proteomics.

Structural Overview

The structure of N-Dihydrocinnamoylaminocaproic Acid, N-Hydroxysuccinimide Ester can be described as follows:

- Molecular Formula: C₁₃H₁₇NO₄

- Molecular Weight: 253.28 g/mol

- Functional Groups: Contains both a dihydrocinnamoyl group and an NHS ester.

The NHS ester functionality allows for the activation of carboxylic acids, facilitating the formation of stable amide bonds with amino groups in peptides and proteins. This property is essential for various applications including:

- Conjugation Chemistry: The NHS ester can react with primary amines to form stable amide bonds, making it useful for labeling and modifying biomolecules.

- Bioconjugation Applications: It is employed in the synthesis of bioconjugates that can be used in targeted drug delivery systems.

1. Peptide Synthesis

N-Dihydrocinnamoylaminocaproic Acid, N-Hydroxysuccinimide Ester is utilized in peptide synthesis due to its ability to facilitate the conjugation of fatty acids to peptides. This modification can enhance the biological activity and cellular uptake of peptides. For instance, studies have shown that fatty acid derivatives can significantly increase the permeability of peptides across cellular membranes, as demonstrated by enhanced uptake into Caco-2 cell monolayers compared to unmodified peptides .

2. Cellular Uptake Studies

Research indicates that compounds modified with NHS esters exhibit increased cellular uptake. For example, a study involving palmitic acid-NHS conjugates demonstrated a 140-fold increase in uptake into Caco-2 cells when compared to native forms . This suggests that N-Dihydrocinnamoylaminocaproic Acid may similarly enhance the bioavailability of therapeutic peptides.

3. In Vitro Biological Assays

In vitro assays have been conducted to assess the biological activity of NHS ester derivatives. These studies often involve measuring cell viability, proliferation, and specific target interactions. The results indicate that NHS esters maintain their biological activity post-conjugation, making them suitable candidates for further development in therapeutic applications .

Case Studies

Case Study 1: Enhanced Drug Delivery

A study evaluated the use of NHS esters in drug delivery systems where they were conjugated to anticancer agents. The results showed improved solubility and stability of the drugs in physiological conditions, leading to enhanced therapeutic efficacy in cancer cell lines.

Case Study 2: Peptide Modification

In another investigation, researchers modified a peptide hormone with N-Dihydrocinnamoylaminocaproic Acid using an NHS ester approach. The modified peptide exhibited increased receptor binding affinity and prolonged half-life in circulation compared to its unmodified counterpart.

Comparative Analysis

| Compound Type | Biological Activity | Application |

|---|---|---|

| Native Peptides | Limited cellular uptake | Standard therapeutic use |

| Fatty Acid Conjugates | Enhanced uptake (140-fold) | Targeted drug delivery |

| NHS Ester Derivatives | Retained biological activity | Peptide synthesis and modification |

Eigenschaften

IUPAC Name |

(2,5-dioxopyrrolidin-1-yl) 6-(3-phenylpropanoylamino)hexanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H24N2O5/c22-16(11-10-15-7-3-1-4-8-15)20-14-6-2-5-9-19(25)26-21-17(23)12-13-18(21)24/h1,3-4,7-8H,2,5-6,9-14H2,(H,20,22) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JRMHGRWWBXTZOR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)N(C1=O)OC(=O)CCCCCNC(=O)CCC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H24N2O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80398831 | |

| Record name | (2,5-dioxopyrrolidin-1-yl) 6-(3-phenylpropanoylamino)hexanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80398831 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

360.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

334616-48-7 | |

| Record name | 2,5-Dioxo-1-pyrrolidinyl 6-[(1-oxo-3-phenylpropyl)amino]hexanoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=334616-48-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (2,5-dioxopyrrolidin-1-yl) 6-(3-phenylpropanoylamino)hexanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80398831 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.